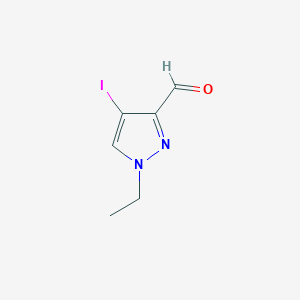

1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde

Description

1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde is a halogenated pyrazole derivative characterized by an ethyl group at position 1, an iodine atom at position 4, and a carbaldehyde functional group at position 2. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

1-ethyl-4-iodopyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPQLZRRDYOBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most widely used method for introducing the carbaldehyde group at the 3-position of 1-ethyl-1H-pyrazole. This electrophilic formylation employs a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the reactive chloroiminium ion, which attacks the electron-rich pyrazole ring.

Reaction Conditions :

-

Substrate : 1-Ethyl-1H-pyrazole

-

Reagents : POCl₃ (2.5 equiv), DMF (3.0 equiv)

-

Temperature : 0°C to room temperature

-

Time : 4–6 hours

-

Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate

The reaction proceeds via initial activation of DMF by POCl₃, forming an electrophilic species that selectively targets the 3-position of the pyrazole ring. The resulting iminium salt hydrolyzes during workup to yield the aldehyde.

Alternative Methods

While less common, oxidation of 3-hydroxymethylpyrazole derivatives using manganese dioxide (MnO₂) or Dess-Martin periodinane offers an alternative route. However, these methods are limited by lower yields (40–50%) and functional group incompatibility.

Iodination of 1-Ethyl-1H-pyrazole-3-carbaldehyde

Regioselective iodination at the 4-position of the pyrazole ring is achieved through electrophilic substitution or oxidative iodination.

Direct Electrophilic Iodination

Electrophilic iodination using molecular iodine (I₂) in the presence of ammonium salts provides a straightforward pathway.

Reaction Conditions :

-

Substrate : 1-Ethyl-1H-pyrazole-3-carbaldehyde

-

Reagents : I₂ (1.1 equiv), NH₄I (1.5 equiv)

-

Solvent : Ethanol

-

Temperature : 50°C

The ammonium iodide acts as an iodide source, while I₂ serves as the electrophile. The reaction proceeds via generation of an iodonium ion, which attacks the electron-rich 4-position of the pyrazole ring, directed by the electron-withdrawing carbaldehyde group at C3.

Oxidative Iodination with TBHP

Oxidative conditions using tert-butyl hydroperoxide (TBHP) enhance iodination efficiency by generating reactive iodine radicals.

Reaction Conditions :

-

Substrate : 1-Ethyl-1H-pyrazole-3-carbaldehyde

-

Reagents : I₂ (1.1 equiv), K₂CO₃ (1.5 equiv), TBHP (2.0 equiv)

-

Solvent : Ethanol

-

Temperature : 50°C

TBHP oxidizes iodide (I⁻) to iodine radicals, facilitating electrophilic substitution. The base (K₂CO₃) neutralizes HI byproducts, driving the reaction forward.

Yield : 75–80%

Optimization Note : Increasing TBHP to 2.5 equiv improves yield to 85% but risks overoxidation.

Comparative Analysis of Iodination Methods

Characterization and Validation

Successful synthesis of 1-ethyl-4-iodo-1H-pyrazole-3-carbaldehyde is confirmed through spectroscopic and elemental analysis:

-

IR Spectroscopy :

-

¹H NMR :

-

¹³C NMR :

-

Elemental Analysis :

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic Substitution | Amines (e.g., NH₃, alkylamines), K₂CO₃, DMF, 80°C | 4-Amino-1-ethyl-1H-pyrazole-3-carbaldehyde | 75–85% | |

| Halogen Exchange | CuCN, DMSO, 120°C | 4-Cyano-1-ethyl-1H-pyrazole-3-carbaldehyde | 60–70% |

-

Higher yields occur with electron-deficient amines due to enhanced nucleophilicity.

Oxidation and Reduction

The aldehyde group participates in redox transformations:

Cross-Coupling Reactions

The iodine atom enables transition-metal-catalyzed couplings:

Sonogashira Coupling

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI, Et₃N, Phenylacetylene | 1-Ethyl-4-(phenylethynyl)-1H-pyrazole-3-carbaldehyde | 58% |

Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid | 4-Aryl-1-ethyl-1H-pyrazole-3-carbaldehyde | 60–70% |

-

Steric hindrance from the aldehyde group reduces yields in bulkier aryl systems.

Cyclization and Condensation

The aldehyde group facilitates cyclocondensation:

Functional Group Interconversion

The aldehyde group is versatile in further derivatization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Wittig Reaction | Ph₃P=CHCO₂Et, THF, Δ | α,β-Unsaturated esters | 60–75% | |

| Grignard Addition | MeMgBr, THF, 0°C → RT | Secondary alcohol derivatives | 70–85% |

Key Mechanistic Insights

-

Iodine Reactivity : The C–I bond undergoes oxidative addition with Pd(0) in cross-couplings, forming transient Pd(II) intermediates .

-

Aldehyde Participation : The aldehyde group stabilizes enolate intermediates in condensation reactions, enhancing regioselectivity .

-

Steric Effects : Bulky substituents at position 1 (ethyl group) marginally slow substitution kinetics but improve product stability .

Scientific Research Applications

1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 1-ethyl-4-iodo-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways . The iodine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde with structurally related pyrazole carbaldehydes:

Key Observations :

- Iodine vs. Non-Halogenated Analogs: The iodine atom in the target compound increases molecular weight by ~156 g/mol compared to non-halogenated analogs (e.g., 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) . This substituent also enhances leaving-group ability, making the compound a candidate for metal-catalyzed reactions.

- Substituent Effects : Bulkier groups (e.g., benzoyl in ) reduce solubility but improve binding to biological targets, as seen in their antioxidant activity .

Biological Activity

1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound features a five-membered ring structure with an ethyl group at position 1, an iodine atom at position 4, and an aldehyde functional group at position 3. Its molecular formula is with a molecular weight of approximately 250.04 g/mol .

Synthesis Methods

Various synthetic routes have been explored for the preparation of 1-ethyl-4-iodo-1H-pyrazole-3-carbaldehyde, including:

- Iron-Catalyzed Reactions : This method allows for regioselective synthesis from diarylhydrazones and vicinal diols, yielding good results under mild conditions .

- Sonogashira Cross-Coupling : Utilizing protected derivatives of pyrazoles, this method facilitates the introduction of various substituents, enhancing the compound's reactivity and potential biological applications .

Biological Activity

The biological activity of 1-ethyl-4-iodo-1H-pyrazole-3-carbaldehyde has been investigated across several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-ethyl-4-iodo-1H-pyrazole have shown inhibitory effects on tumor growth in vitro and in vivo models. Specifically, derivatives have been noted to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory activities. Studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, certain derivatives have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. Compounds similar to 1-ethyl-4-iodo-1H-pyrazole have demonstrated activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups appears to enhance their antimicrobial efficacy .

Comparative Analysis with Related Compounds

A comparative analysis reveals distinct biological activities among various pyrazole derivatives:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-Methyl-4-iodo-1H-pyrazole | Methyl group instead of ethyl at position 1 | Different reactivity; potentially varied biological activity |

| 3-Iodo-1H-pyrazole | Lacks the ethyl group at position 1 | Altered chemical properties; limited applications |

| 1-Ethyl-3-bromo-1H-pyrazole | Bromine atom instead of iodine at position 4 | Different substitution patterns; varied reactivity |

This table illustrates how slight modifications in structure can significantly influence the biological activity of pyrazole compounds.

Case Studies

Several case studies highlight the therapeutic potential of 1-Ethyl-4-iodo-1H-pyrazole derivatives:

- Inhibition of EGFR : A study reported that certain pyrazole derivatives exhibited potent inhibition against the epidermal growth factor receptor (EGFR), with IC50 values comparable to established inhibitors like erlotinib .

- Antiproliferative Effects : Another investigation demonstrated that specific derivatives showed significant antiproliferative effects against MCF-7 breast cancer cells, indicating their potential as anticancer agents .

Q & A

Q. What green chemistry approaches improve sustainability in its synthesis?

- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. hours). Catalytic iodine recovery systems (e.g., polymer-supported reagents) minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.